molecular formula C21H21N3O4S B11224577 2-ethoxy-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide

2-ethoxy-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B11224577
M. Wt: 411.5 g/mol
InChI Key: KDCWAIDHXQUUHF-UHFFFAOYSA-N
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Description

2-ethoxy-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a benzamide group, and an ethoxy substituent. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 2-ethoxy-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, including the formation of the thieno[3,4-c]pyrazole core and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-c]pyrazole ring system. This is followed by the introduction of the benzamide and ethoxy groups through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

2-ethoxy-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzamide or thieno[3,4-c]pyrazole rings. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alkoxides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has been investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s chemical reactivity makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

2-ethoxy-N-[2-(4-methylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C21H21N3O4S

Molecular Weight

411.5 g/mol

IUPAC Name

2-ethoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

InChI

InChI=1S/C21H21N3O4S/c1-3-28-19-7-5-4-6-16(19)21(25)22-20-17-12-29(26,27)13-18(17)23-24(20)15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3,(H,22,25)

InChI Key

KDCWAIDHXQUUHF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)C

Origin of Product

United States

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